REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[N:6]=[CH:7][CH:8]=[N:9]2)([O-])=O.O>CC(O)=O.[Fe]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[N:6]=[CH:7][CH:8]=[N:9]2
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2N=CC=NC2=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
3.83 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a three neck 250 mL round bottom flask equipped with a reflux condenser and nitrogen inlet
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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CUSTOM
|
Details
|
removed
|
Type
|
TEMPERATURE
|
Details
|
from heat
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The aqueous solution was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted in EtOAc (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting oil was purified by column chromatography (40% EtOAc/Hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2N=CC=NC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |